

A Comparative Guide to PRMT5 Inhibitors: JNJ-64619178 in Hematological Malignancies

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Compound of Interest

Compound Name: *PRMT5-IN-39*

Cat. No.: *B12371121*

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A comparative analysis of **PRMT5-IN-39** and JNJ-64619178 reveals a significant disparity in publicly available data. While JNJ-64619178 has been extensively characterized in preclinical and clinical studies for hematological malignancies, there is a notable absence of published biological data for **PRMT5-IN-39**. This guide, therefore, focuses on the well-documented profile of JNJ-64619178 and the broader therapeutic implications of targeting PRMT5 in hematological cancers.

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology, particularly in hematological malignancies where its overexpression is linked to cancer cell proliferation and survival.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating key cellular processes including gene transcription, RNA splicing, and DNA damage repair.[2][3] Inhibition of PRMT5 offers a promising strategy to disrupt these oncogenic pathways.

JNJ-64619178: A Potent and Selective PRMT5 Inhibitor

JNJ-64619178 is a novel, potent, and selective small-molecule inhibitor of PRMT5.[4][5] It is an orally bioavailable compound that has undergone evaluation in clinical trials for patients with advanced solid tumors and non-Hodgkin's lymphoma.[4][6]

Mechanism of Action

JNJ-64619178 exhibits a unique mechanism of inhibition characterized by a long-residence binding time.^[4] It interacts with both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, leading to prolonged, pseudo-irreversible inhibition of its methyltransferase activity.^{[4][7]} This sustained target engagement results in potent anti-proliferative effects in various cancer cell lines, including those derived from hematological malignancies.^[4]

Quantitative Data Summary for JNJ-64619178

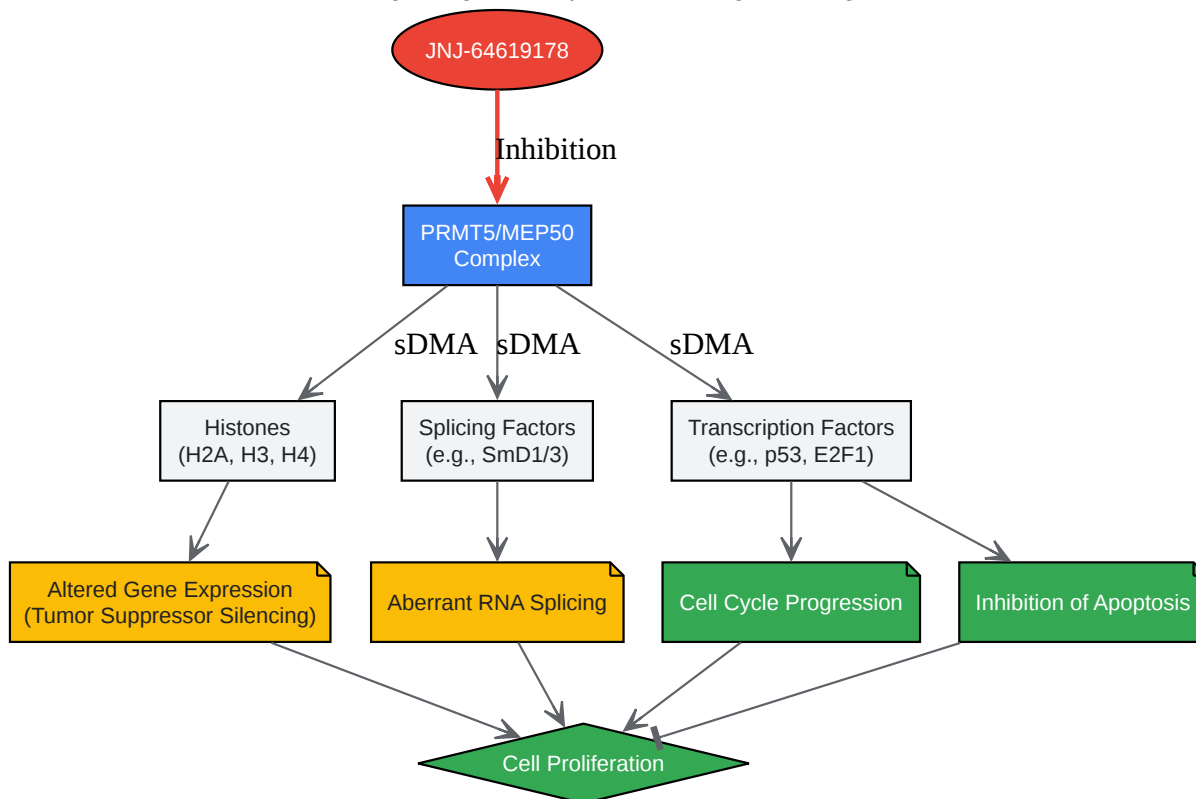
Parameter	Value	Cell Line/Model	Reference
PRMT5/MEP50 IC50	0.14 nM	Biochemical Assay	^[8]
Cellular IC50 (sDMA)	Not specified	Various	^[4]
Anti-proliferative Activity	Potent in subsets of hematological malignancy cell lines	Hematological Cancer Cell Lines	^[4]
In Vivo Efficacy	Tumor growth inhibition and regression	Xenograft Models	^{[4][5]}

Note: Specific IC50 values for anti-proliferation in individual hematological malignancy cell lines are not consistently reported in the provided search results. The data indicates potent activity in subsets of these cell lines.

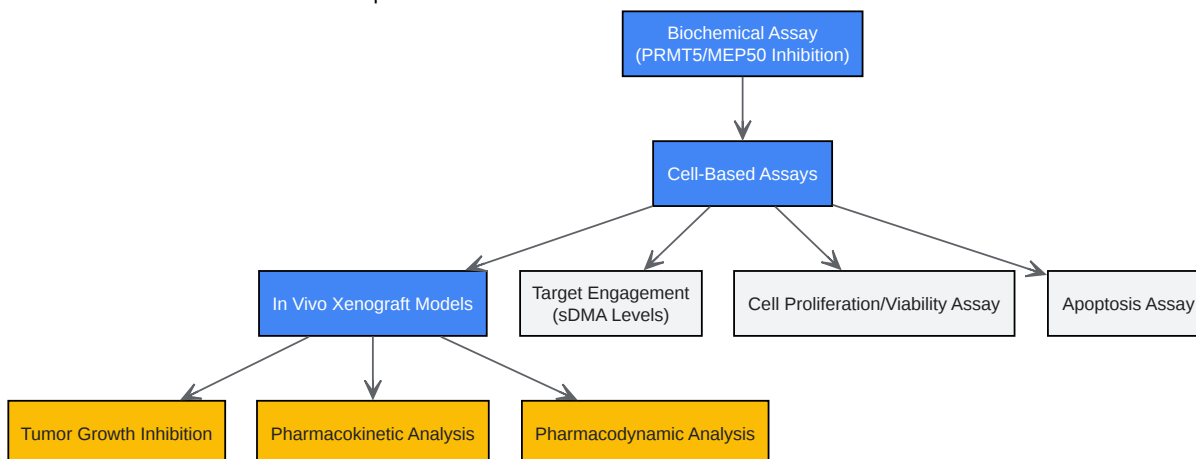
PRMT5 Signaling Pathway in Hematological Malignancies

PRMT5 plays a crucial role in the pathogenesis of various hematological malignancies by influencing multiple signaling pathways that promote cell survival and proliferation. A simplified representation of the PRMT5 signaling pathway is depicted below.

PRMT5 Signaling Pathway in Hematological Malignancies



Experimental Workflow for PRMT5 Inhibitor Evaluation



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References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Promotes EMT Through Regulating Akt Activity in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Aided Design, Synthesis, and Biological Evaluation of Potent and Selective Non-Nucleoside Inhibitors Targeting Protein Arginine Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 8. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
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